(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine
Description
(2Z)-3-(1H-1,3-Benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine is a heterocyclic compound featuring a 2H-chromen-2-imine core substituted with a 1H-1,3-benzodiazol-2-yl group at position 3, a bromine atom at position 6, and a 2-methoxyphenylamine moiety at the imine nitrogen. This compound’s structural complexity arises from its fused aromatic systems (chromen and benzodiazole) and electron-withdrawing/donating substituents (bromo and methoxy), which likely influence its physicochemical and biological properties.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-methoxyphenyl)chromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O2/c1-28-21-9-5-4-8-19(21)27-23-16(13-14-12-15(24)10-11-20(14)29-23)22-25-17-6-2-3-7-18(17)26-22/h2-13H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSIJFKMOGKKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom or the methoxy group, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole or chromene derivatives
Scientific Research Applications
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiparasitic activities.
Mechanism of Action
The mechanism of action of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine involves its interaction with various molecular targets. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
Core Structure Variations
- Chromen vs. Quinazolinone: The target’s chromen-imine core differs from quinazolinones (e.g., compounds 2a-2b), which have a fused pyrimidinone ring. Chromen derivatives are often associated with fluorescence and photochemical activity, whereas quinazolinones are explored for antimicrobial and anticancer properties .
- Imine vs. Lactone/Carboxamide : The imine group in the target compound contrasts with lactone (chromen-2-one) or carboxamide moieties in analogues. Imines may enhance metal-binding capacity or serve as intermediates for further functionalization .
Substituent Effects
- Bromine Position: The 6-bromo substituent in the target and quinazolinones (2a-2b) may increase electrophilicity, facilitating nucleophilic substitution reactions. In contrast, bromine on an ethyl chain (compound 2c) could alter lipophilicity and metabolic stability .
- Methoxyphenyl vs.
Biological Activity
The compound (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C23H16BrN3O
- Molecular Weight : 430.3 g/mol
- IUPAC Name : 3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-methoxyphenyl)chromen-2-imine
- CAS Number : 313966-62-0
Cytotoxicity Studies
Cytotoxicity is a critical measure of a compound's potential as an anticancer agent. The biological activity of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine has been evaluated against several cancer cell lines, yielding promising results.
These values indicate that the compound exhibits significant cytotoxic effects, particularly against the NUGC cell line, where it shows comparable potency to established chemotherapeutics.
The mechanisms by which (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-methoxyphenyl)-2H-chromen-2-imine exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Intercalation : It can intercalate into DNA strands, disrupting replication and transcription processes, leading to programmed cell death (apoptosis) in malignant cells.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The presence of the bromine atom in this compound is particularly noteworthy:
- Bromine Substitution : The bromine atom enhances the lipophilicity and electron-withdrawing properties of the molecule, potentially increasing its interaction with biological targets compared to its chloro or fluoro analogs.
Comparative studies have shown that variations in substituents at the phenyl ring significantly affect cytotoxicity profiles. For instance, compounds with different substituents exhibit varying degrees of potency against cancer cell lines.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar compounds derived from chromene structures:
- A study demonstrated that derivatives with halogen substitutions showed enhanced antitumor activity against liver carcinoma cell lines (HEPG2) with IC50 values as low as 2.70 µM for certain derivatives .
- Another investigation reported that compounds containing methoxy groups exhibited improved cytotoxicity due to better solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
